molecular formula C21H18ClF3N4O3 B11672092 N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11672092
M. Wt: 466.8 g/mol
InChI Key: OIHUSPAGABNXOB-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-HYDROXYPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-HYDROXYPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the various substituents through a series of reactions such as halogenation, hydroxylation, and methoxylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-HYDROXYPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of a halogen atom may result in the formation of a new substituted derivative.

Scientific Research Applications

N-(5-CHLORO-2-HYDROXYPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-HYDROXYPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(1-METHYL-HEXYL)-BENZAMIDE
  • 4-CHLORO-N-(1,5-DIMETHYL-HEXYL)-BENZAMIDE
  • 4-CHLORO-N-(1-METHYL-BUTYL)-BENZAMIDE

Uniqueness

N-(5-CHLORO-2-HYDROXYPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of functional groups and the specific arrangement of atoms within its structure

Properties

Molecular Formula

C21H18ClF3N4O3

Molecular Weight

466.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H18ClF3N4O3/c1-32-13-5-2-11(3-6-13)14-9-18(21(23,24)25)29-19(26-14)10-16(28-29)20(31)27-15-8-12(22)4-7-17(15)30/h2-8,10,14,18,26,30H,9H2,1H3,(H,27,31)

InChI Key

OIHUSPAGABNXOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NC4=C(C=CC(=C4)Cl)O)N2)C(F)(F)F

Origin of Product

United States

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